(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an amino group, a cyclopropyl-methyl-amino group, and a cyclohexyl ring. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl-methyl-amino group: This step often involves the use of cyclopropylmethylamine as a reagent.
Attachment of the amino group: This can be done through an amination reaction using suitable amine sources.
Final coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the cyclopropyl-methyl-amino group, potentially converting it to a simpler amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the amino group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products:
Oxidation products: Oxo derivatives of the compound.
Reduction products: Simplified amine derivatives.
Substitution products: Compounds with modified functional groups on the cyclohexyl ring or amino group.
Scientific Research Applications
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
®-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide: The enantiomer of the compound, which may have different biological activities.
N-[4-(Cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide: Lacks the amino group, potentially altering its reactivity and applications.
2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide: Without the (S)-configuration, which may affect its interaction with biological targets.
Uniqueness: The (S)-configuration of the compound imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it distinct from its enantiomers and other structurally similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)17-11-4-6-12(7-5-11)18(3)13-8-9-13/h10-14H,4-9,16H2,1-3H3,(H,17,19)/t11?,12?,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUWAYCDQYFANT-YIZWMMSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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